![molecular formula C12H12Cl3NO B14597684 3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one CAS No. 61241-57-4](/img/structure/B14597684.png)
3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one is a synthetic organic compound characterized by its pyrrolidinone core structure, substituted with chloromethyl and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chloromethyl Group: Chloromethylation can be performed using reagents like formaldehyde and hydrochloric acid.
Attachment of Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolidinone core can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Breakdown into smaller fragments or simpler compounds.
科学的研究の応用
3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(chloromethyl)-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-[(4-bromophenyl)methyl]pyrrolidin-2-one
Uniqueness
3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one is unique due to the presence of multiple chlorine atoms, which can influence its reactivity and biological activity. The specific arrangement of substituents on the pyrrolidinone core also contributes to its distinct properties compared to similar compounds.
特性
CAS番号 |
61241-57-4 |
|---|---|
分子式 |
C12H12Cl3NO |
分子量 |
292.6 g/mol |
IUPAC名 |
3-chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12Cl3NO/c13-5-9-7-16(12(17)11(9)15)6-8-1-3-10(14)4-2-8/h1-4,9,11H,5-7H2 |
InChIキー |
IMFGQLHENHLUDF-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(=O)N1CC2=CC=C(C=C2)Cl)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
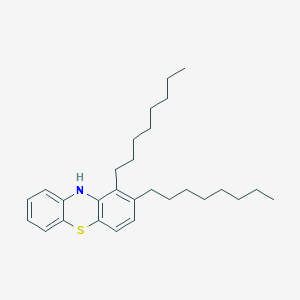
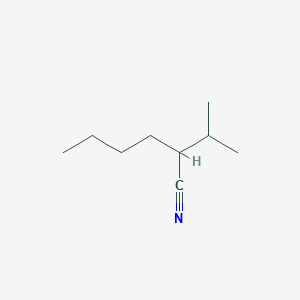
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
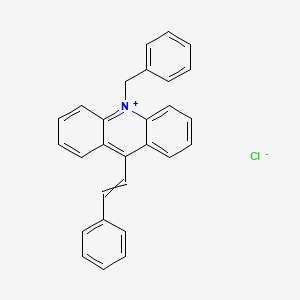
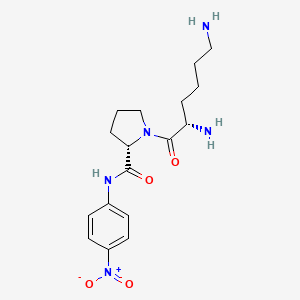
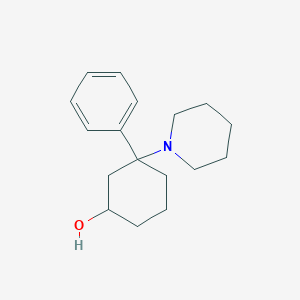
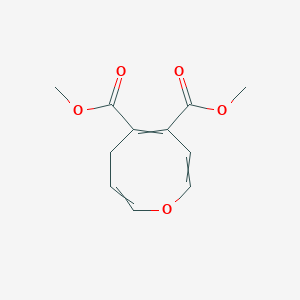

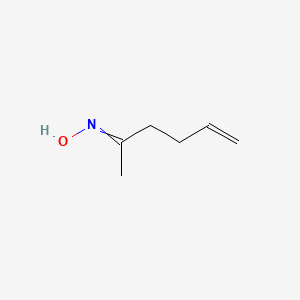
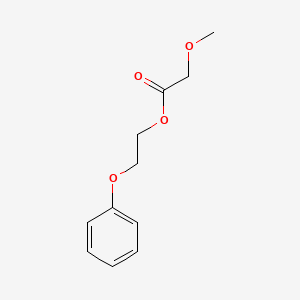
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)

